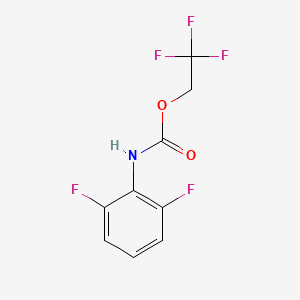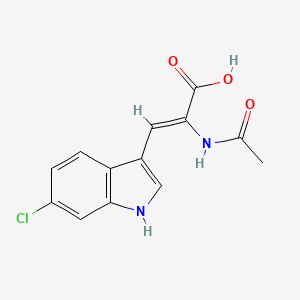
4-(2-Diethylaminoethoxy)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Diethylaminoethoxy)phenol is an organic compound with the molecular formula C12H19NO2. It is a phenolic compound, meaning it contains a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is known for its various applications in scientific research and industry due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
4-(2-Diethylaminoethoxy)phenol can be synthesized through nucleophilic aromatic substitution reactions. One common method involves the reaction of 4-chlorophenol with 2-diethylaminoethanol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
In industrial settings, the production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Transition-metal-catalyzed reactions, such as those involving palladium or copper catalysts, may also be employed to facilitate the synthesis .
化学反応の分析
Types of Reactions
4-(2-Diethylaminoethoxy)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are valuable intermediates in organic synthesis.
Electrophilic Aromatic Substitution: The hydroxyl group in this compound makes it highly reactive towards electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium nitrosodisulfonate (Fremy’s salt) is commonly used as an oxidizing agent.
Reduction: Sodium borohydride (NaBH4) and stannous chloride (SnCl2) are typical reducing agents.
Electrophilic Substitution: Reagents like nitric acid (HNO3) for nitration and sulfuric acid (H2SO4) for sulfonation are frequently used.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Electrophilic Substitution: Nitro, sulfo, and halogenated derivatives of this compound
科学的研究の応用
4-(2-Diethylaminoethoxy)phenol has a wide range of applications in scientific research:
作用機序
The mechanism of action of 4-(2-Diethylaminoethoxy)phenol primarily involves its antioxidant properties. The compound can donate hydrogen atoms or electrons to neutralize free radicals, thereby preventing oxidative damage to cells . It also interacts with various molecular targets and pathways, including the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant proteins .
類似化合物との比較
Similar Compounds
Phenol: The parent compound, phenol, is a simpler structure with similar antioxidant properties.
Hydroquinone: Another phenolic compound with strong reducing properties.
Butylated Hydroxyanisole (BHA): A synthetic phenolic antioxidant used in food preservation.
Uniqueness
4-(2-Diethylaminoethoxy)phenol is unique due to its diethylaminoethoxy group, which enhances its solubility and reactivity compared to simpler phenolic compounds. This makes it more versatile in various chemical and industrial applications .
特性
分子式 |
C12H19NO2 |
|---|---|
分子量 |
209.28 g/mol |
IUPAC名 |
4-[2-(diethylamino)ethoxy]phenol |
InChI |
InChI=1S/C12H19NO2/c1-3-13(4-2)9-10-15-12-7-5-11(14)6-8-12/h5-8,14H,3-4,9-10H2,1-2H3 |
InChIキー |
BIIUMCSUBSRPPR-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCOC1=CC=C(C=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-[(Propylamino)methyl]pyrrolidin-2-one](/img/structure/B12089905.png)







amine](/img/structure/B12089944.png)


![azanium;1-[(E)-octadec-9-enoxy]-3-phosphonooxypropan-2-olate](/img/structure/B12089962.png)
